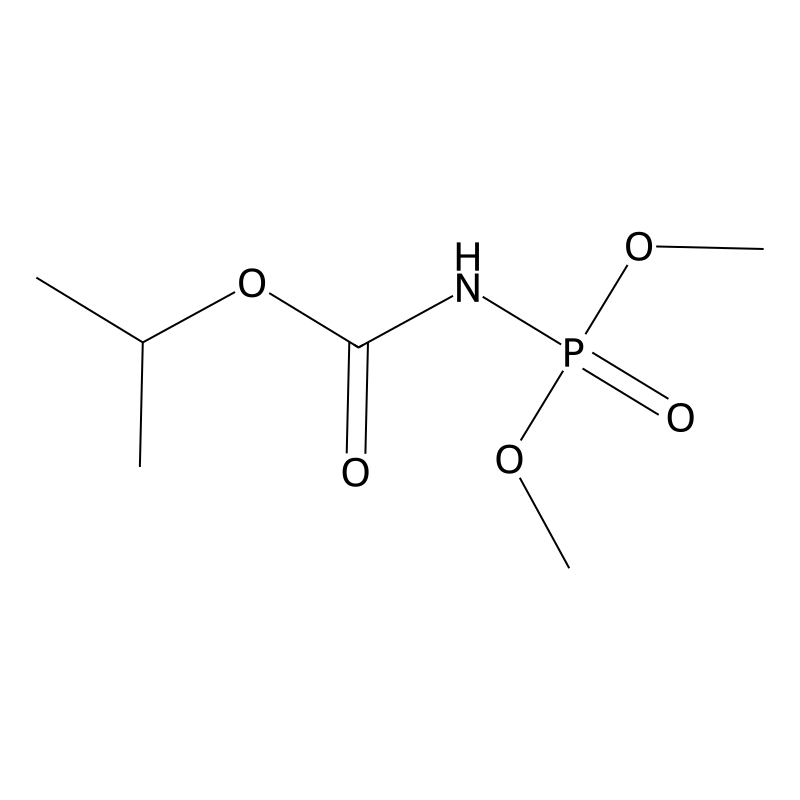Avenin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Avenin is a group of prolamin proteins primarily found in oats (Avena sativa) and is classified as a seed storage protein. It shares structural similarities with other cereal proteins such as glutenin and gliadin in wheat, hordein in barley, and secalin in rye. Avenins are characterized by their high content of proline and glutamine, which contributes to their unique solubility properties; they are generally insoluble in water but soluble in alcohol and dilute acids . The molecular weight of avenins typically ranges from 20 to 40 kilodaltons, and they are categorized into different fractions based on their solubility and structural characteristics, including alpha, beta, gamma, and omega avenins .
Avenin has been studied for its immunological properties, particularly concerning celiac disease. While it contains some similar sequences to gluten proteins, studies indicate that avenin is generally less toxic to individuals with celiac disease compared to gluten from wheat. The absence of certain immunogenic epitopes makes avenins less likely to provoke an adverse immune response in sensitive individuals . Additionally, avenin may have nutritional benefits due to its amino acid profile.
Avenins are synthesized within the endosperm of oat seeds during seed development. The genes encoding avenins are expressed shortly after anthesis (the flowering stage), with mRNA levels peaking around eight days post-anthesis. Genetic studies have identified multiple avenin genes within the oat genome, suggesting a complex regulation of their expression during seed maturation . The synthesis involves transcription of avenin genes into mRNA followed by translation into polypeptides.
Avenin has several applications in food science and nutrition:
- Gluten-Free Products: Due to its lower immunogenicity compared to gluten from wheat, avenin is often considered for use in gluten-free products.
- Nutritional Supplements: Avenin can be incorporated into dietary supplements aimed at providing protein with favorable amino acid profiles.
- Food Industry: Avenin's properties can be utilized in food formulations where texture and stability are desired without the adverse effects associated with gluten.
Avenin is part of a broader family of cereal storage proteins known as prolamins. Here is a comparison with other similar compounds:
| Compound | Source | Characteristics | Immunogenicity |
|---|---|---|---|
| Avenin | Oats | High proline/glutamine; low molecular weight | Less toxic than gluten |
| Glutenin | Wheat | Forms gluten network; high molecular weight | Highly immunogenic |
| Gliadin | Wheat | Soluble in alcohol; contributes to dough elasticity | Highly immunogenic |
| Hordein | Barley | Similar structure to gliadin; contributes to beer | Moderately immunogenic |
| Secalin | Rye | Similar to gliadin; affects bread-making properties | Moderately immunogenic |
Avenin's uniqueness lies in its lower toxicity profile for individuals with celiac disease while still providing functional protein characteristics suitable for various applications in food science .








